N-(4-anilinophenyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-10-14(18)17-13-8-6-12(7-9-13)16-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPBEIBGSOKMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 4-Aminodiphenylamine with Chloroacetyl Chloride
The most widely reported method involves the reaction of 4-aminodiphenylamine (4-anilinophenylamine) with chloroacetyl chloride in the presence of a base. This method aligns with protocols used for analogous N-aryl-2-chloroacetamides.
Procedure :
-
Reagents :
-
Steps :
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Dissolve 4-aminodiphenylamine in DCM under nitrogen.
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Add triethylamine dropwise at 0°C.
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Slowly introduce chloroacetyl chloride while maintaining temperature ≤5°C.
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Stir for 4–6 hours at room temperature.
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Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of chloroacetyl chloride, releasing HCl. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
Schotten-Baumann Reaction Under Aqueous Conditions
This method employs interfacial acylation, suitable for large-scale synthesis.
Procedure :
-
Reagents :
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4-Aminodiphenylamine (1 equiv)
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Chloroacetyl chloride (1.1 equiv)
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10% NaOH aqueous solution
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Dichloromethane/water biphasic system.
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-
Steps :
Advantages :
Optimization of Reaction Conditions
Solvent and Base Selection
Stoichiometric Ratios
A 10% excess of chloroacetyl chloride (1.1 equiv) maximizes conversion while minimizing byproducts like diacylated amines.
Temperature Control
Maintaining temperatures below 5°C during reagent addition prevents exothermic side reactions. Post-addition, room-temperature stirring ensures complete conversion.
Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (CDCl₃, 500 MHz) :
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δ 10.22 (s, 1H, NH),
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δ 7.61–7.58 (d, 2H, J = 8.5 Hz, Ar-H),
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δ 7.35–7.32 (d, 2H, J = 8.5 Hz, Ar-H),
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δ 7.28–7.25 (m, 2H, Ar-H),
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δ 6.99–6.96 (m, 3H, Ar-H),
13C NMR (CDCl₃) :
FTIR (KBr) :
Purity and Yield Comparison
| Method | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Acylation | DCM | Triethylamine | 85 | 99.2 |
| Schotten-Baumann | DCM/H₂O | NaOH | 78 | 98.5 |
Challenges and Mitigation Strategies
Byproduct Formation
Substrate Availability
4-Aminodiphenylamine is commercially limited. Alternative synthesis via nitration of diphenylamine followed by reduction is reported but increases complexity.
Industrial Applications and Patent Analysis
A 2015 patent (TWI655243B) highlights this compound as a stabilizer in rubber compositions, emphasizing its role in preventing oxidative degradation. The patent specifies a synthesis route analogous to direct acylation, with yields >80% after recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-(4-Anilinophenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Chloroacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.
Major Products Formed:
Nitro derivatives from oxidation reactions.
Amines from reduction reactions.
Substituted amides from nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, including N-(4-anilinophenyl)-2-chloroacetamide. A study screened several derivatives for their effectiveness against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and methicillin-resistant strains .
- Key Findings:
- Effective against Gram-positive bacteria.
- Lower efficacy against Gram-negative bacteria.
- Compounds with higher lipophilicity showed better membrane permeability.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Research indicates that certain chloroacetamides can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. These findings suggest a potential role for this compound in developing new anticancer therapies .
Herbicidal Applications
Chloroacetamides, including this compound, have been utilized as herbicides due to their ability to inhibit specific biochemical pathways in plants. They act by disrupting the synthesis of essential amino acids, thereby affecting plant growth and development. However, their environmental persistence raises concerns regarding soil and water contamination .
Biodegradation Studies
Research has also focused on the biodegradation of chloroacetamides by microbial strains isolated from agricultural soils. For instance, certain bacteria have demonstrated the ability to degrade chloroacetamide herbicides efficiently, suggesting potential bioremediation strategies for contaminated sites .
Case Studies
Mechanism of Action
The mechanism by which N-(4-anilinophenyl)-2-chloroacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano) increase the electrophilicity of the chloroacetamide moiety, enhancing reactivity in nucleophilic substitutions .
- Halogen substituents (e.g., bromine) contribute to intermolecular interactions (e.g., halogen bonding) in crystal packing, as seen in N-(4-bromophenyl)-2-chloroacetamide .
- Bulkier substituents (e.g., acetyl) may sterically hinder reactions but enable diverse applications in polymer and heterocyclic synthesis .
Key Findings :
- Anticancer activity is prominent in derivatives with heterocyclic appendages (e.g., thiazole rings), as seen in N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide .
- Antimicrobial potency correlates with the presence of electron-deficient aromatic systems (e.g., acetyl or nitro groups), which may disrupt microbial cell membranes .
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for N-(4-anilinophenyl)-2-chloroacetamide, and what factors influence yield optimization?
- Methodology :
- Chloroacetylation : React 4-aminoacetophenone with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Monitor reaction progress via TLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization depends on stoichiometric control (1:1.2 molar ratio of amine to chloroacetyl chloride) and temperature (40–50°C) .
- Validation : Confirm purity via melting point analysis and NMR spectroscopy (e.g., δ 8.0 ppm for aromatic protons, δ 4.2 ppm for CH₂Cl group) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?
- Key Techniques :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., distinguishing aromatic vs. amide protons) .
- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹). Discrepancies in peak positions may arise from crystallinity; use KBr pellet method for consistency .
- Mass Spectrometry : Compare experimental m/z (e.g., [M+H]⁺ = 277.05) with theoretical values to confirm molecular formula .
Q. How can researchers mitigate side reactions during the synthesis of derivatives (e.g., hydrolysis of the chloroacetamide group)?
- Strategies :
- Solvent Choice : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. Add molecular sieves to scavenge moisture .
- Temperature Control : Maintain reactions below 60°C to avoid Cl⁻ elimination.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation of the aniline moiety .
Advanced Research Questions
Q. How do intramolecular and intermolecular interactions in this compound influence its crystallographic packing?
- Analysis :
- X-ray Diffraction : Resolve C—H···O and N—H···O hydrogen bonds (e.g., bond lengths: 2.85–3.10 Å). Use software like SHELX for refinement .
- Packing Motifs : Identify centrosymmetric dimers via C—H···π interactions (Fig. 1 in ). Compare with similar structures (e.g., N-(4-chlorophenyl) analogs) to assess lattice stability .
Q. What computational methods are suitable for predicting the reactivity of the chloroacetamide group in nucleophilic substitution reactions?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., Cl atom: f⁻ = 0.12) .
- MD Simulations : Model solvation effects (e.g., in ethanol) to predict reaction pathways for SN2 mechanisms .
Q. How can researchers resolve contradictions in bioactivity data (e.g., antibacterial vs. antifungal efficacy) for derivatives of this compound?
- Strategies :
- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with MIC values against S. aureus vs. C. albicans .
- Docking Studies : Use AutoDock Vina to compare binding affinities to target enzymes (e.g., CYP51 for antifungals vs. DNA gyrase for antibacterials) .
Q. What role do steric and electronic effects play in the regioselectivity of this compound during cross-coupling reactions?
- Experimental Design :
- Substituent Screening : Introduce para-substituents (e.g., -NO₂, -OCH₃) to modulate electron density. Monitor reaction outcomes via GC-MS .
- Kinetic Studies : Compare reaction rates under Pd-catalyzed conditions (e.g., Suzuki-Miyaura) to determine steric hindrance impacts .
Q. How can researchers leverage spectroscopic data (e.g., fluorescence quenching) to study host-guest interactions involving this compound-functionalized macrocycles?
- Methodology :
- Fluorescence Titration : Measure emission intensity changes (λₑₓ = 280 nm) upon adding metal ions (e.g., Hg²⁺). Calculate binding constants using Stern-Volmer plots .
- Job’s Plot : Confirm 1:1 stoichiometry for the TCAN2PA-Hg(II) complex (Φ = 0.42) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
